molecular formula C12H16ClNO2 B1494409 (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride

(2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride

Cat. No.: B1494409
M. Wt: 241.71 g/mol
InChI Key: AIGJJVLXPPJJOE-ACMTZBLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride is a chiral compound with significant applications in various fields of science. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of (S)-phenylalanine with methyl chloroformate under basic conditions to form the corresponding methyl ester. This intermediate is then subjected to cyclization using a suitable reagent, such as sodium hydride, to form the pyrrolidine ring. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the pyrrolidine ring, such as alcohols, ketones, and substituted esters.

Scientific Research Applications

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (2S,5S)-Methyl 5-phenylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,5S)-5-benzylpyrrolidine-2-carboxylate
  • Methyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate
  • Methyl (2S,5S)-5-(4-chlorophenyl)pyrrolidine-2-carboxylate

Uniqueness

Methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific chiral configuration and the presence of the phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages in terms of selectivity and efficacy compared to similar compounds.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

methyl (2S,5S)-5-phenylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11-;/m0./s1

InChI Key

AIGJJVLXPPJJOE-ACMTZBLWSA-N

Isomeric SMILES

COC(=O)[C@@H]1CC[C@H](N1)C2=CC=CC=C2.Cl

Canonical SMILES

COC(=O)C1CCC(N1)C2=CC=CC=C2.Cl

Origin of Product

United States

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